8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure with nitrogen at position 6. Key substituents include:
- 2-Phenyl-2H-1,2,3-triazole-4-carbonyl group: A 1,2,3-triazole ring substituted with a phenyl group and a carbonyl linker.
- 1H-1,2,3-triazol-1-yl group: A second 1,2,3-triazole attached directly to position 3 of the bicyclic scaffold.
The carbonyl group may enhance solubility or serve as a hydrogen bond acceptor. Synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in similar compounds .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(17-12-20-25(21-17)13-4-2-1-3-5-13)24-14-6-7-15(24)11-16(10-14)23-9-8-19-22-23/h1-5,8-9,12,14-16H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWWAUZTPTWSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of triazole derivatives integrated into the bicyclic azabicyclo[3.2.1]octane framework. This combination is of significant interest due to the biological activities associated with both triazole and azabicyclo structures. The biological activity of this compound is primarily evaluated through its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapy.
Structural Overview
The molecular structure of the compound includes:
- Triazole moieties : Known for their diverse pharmacological properties.
- Azabicyclo[3.2.1]octane framework : A core structure often associated with tropane alkaloids that exhibit various biological activities.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds containing triazole rings have shown promising activity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) . The incorporation of the triazole moiety in our compound may enhance its cytotoxicity due to:
- Inhibition of metabolic enzymes : Triazoles have been linked to the inhibition of enzymes such as acetylcholinesterase (AChE), which plays a role in cancer progression .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 8-(2-phenyl-2H-1,2,3-triazole...) | MCF-7 | TBD |
| 8-(2-phenyl-2H-1,2,3-triazole...) | HCT-116 | TBD |
2. Neuropharmacological Activity
The azabicyclo[3.2.1]octane scaffold has been extensively studied for its interaction with neurotransmitter transporters such as dopamine (DAT) and serotonin transporters (SERT). Compounds derived from this scaffold have demonstrated:
- High selectivity for DAT over SERT : This selectivity is crucial for developing treatments for conditions like depression and ADHD .
The structure-activity relationship (SAR) studies indicate that specific substitutions on the azabicyclo framework can significantly enhance binding affinity and selectivity towards these transporters.
| Transporter | Binding Affinity | Selectivity |
|---|---|---|
| DAT | High | High |
| SERT | Moderate | Low |
The mechanism through which this compound exerts its biological effects involves:
- Modulation of neurotransmitter levels : By inhibiting uptake at DAT and SERT, it can increase the availability of neurotransmitters in synaptic clefts.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced activity against breast and colon cancer cells .
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of related azabicyclo compounds with monoamine transporters. It was found that specific structural modifications could lead to significant increases in DAT selectivity over SERT, which is beneficial for reducing side effects associated with non-selective agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane ()
- Structural Differences :
- Functional Impact :
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane ()
- Structural Differences: Sulfonyl group: Replaces the carbonyl linker, introducing strong electron-withdrawing effects. ~380 g/mol for the target compound).
- Functional Impact :
(1R,3r,5S)-3-(4-Phenylphenoxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane ()
- Structural Differences: Pyrazole sulfonamide: Replaces triazole-carbonyl, altering electronic properties.
- Functional Impact :
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] ()
- Structural Differences: Spiro oxirane: Adds a strained epoxide ring, increasing reactivity.
- Epoxide reactivity may limit stability but enable covalent binding strategies .
Comparative Data Table
Research Findings and Implications
- Pharmacokinetics: The target compound’s dual triazoles may balance solubility (via carbonyl) and lipophilicity (via phenyl), optimizing bioavailability.
- Target Selectivity : 1,2,3-triazoles in the target compound may favor interactions with metalloenzymes or click chemistry-based probes, whereas 1,2,4-triazoles () are more common in antifungal agents .
- Synthetic Accessibility: CuAAC () is a scalable route for triazole formation, but spiro or sulfonamide derivatives require additional steps (e.g., Mitsunobu reactions in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
